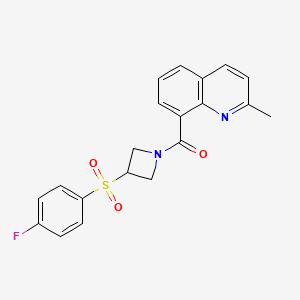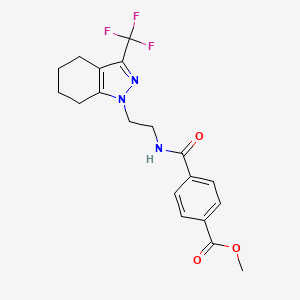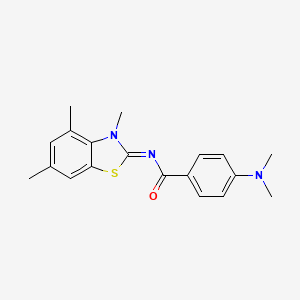
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone is a synthetic compound that has been widely used in scientific research to investigate its potential as a therapeutic agent. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects are of great interest to researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on the synthesis of azetidinone derivatives, which exhibit a range of biological and pharmacological activities. A study by Jagannadham et al. (2019) detailed the synthesis of substituted azetidinones derived from a dimer of Apremilast, demonstrating the compound's chemical versatility and potential as a scaffold for developing new therapeutic agents (Jagannadham et al., 2019).
Biological Activities
Quinoline and azetidinone moieties are known for their antibacterial and antifungal properties. Kuramoto et al. (2003) discovered novel antibacterial 8-chloroquinolones with potent activities against both Gram-positive and Gram-negative bacteria, highlighting the importance of azetidinyl groups in enhancing antibacterial efficacy (Kuramoto et al., 2003). Another study on pyrimidine-azetidinone analogues by Chandrashekaraiah et al. (2014) reported their antioxidant, antimicrobial, and antitubercular activities, further underscoring the therapeutic potential of these compounds (Chandrashekaraiah et al., 2014).
Material Science Applications
Beyond medicinal chemistry, compounds with azetidinone and sulfonyl groups have been explored for material science applications. Li et al. (2009) synthesized a novel sulfonated poly(ether ether ketone) containing azetidinone units for potential use in fuel cell applications, demonstrating the compound's utility in energy technology (Li et al., 2009).
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-13-5-6-14-3-2-4-18(19(14)22-13)20(24)23-11-17(12-23)27(25,26)16-9-7-15(21)8-10-16/h2-10,17H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOMQTHPVQGSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)


![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)